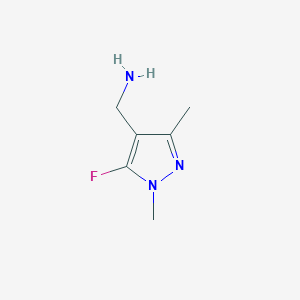

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Description

1-(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a primary amine featuring a pyrazole core substituted with fluorine and two methyl groups. Its molecular formula is C₁₂H₁₆F₃N₃ (259 Da), with the IUPAC name 1-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}-1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine . The compound is cataloged under Chemspace ID CSCS06737899651 and was previously available as a discontinued product (Ref: 10-F508261) . Its structural uniqueness lies in the bicyclo[1.1.1]pentane moiety fused with a fluorinated pyrazole, which may enhance rigidity and metabolic stability in drug design contexts.

Properties

IUPAC Name |

(5-fluoro-1,3-dimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3/c1-4-5(3-8)6(7)10(2)9-4/h3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXWKUNOEPXLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CN)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Fluorination: Introduction of the fluorine atom at the 5-position of the pyrazole ring can be accomplished using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl groups at the 1- and 3-positions can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the fluorine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

Oxidation: Pyrazole N-oxides

Reduction: De-fluorinated pyrazole derivatives

Substitution: Amino or thio-substituted pyrazole derivatives

Scientific Research Applications

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methanamine group can participate in nucleophilic attacks, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole- and triazole-derived methanamines, which are pivotal in medicinal chemistry for their versatility as intermediates or bioactive agents. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrazole Ring

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

- Molecular Formula : C₆H₈F₃N₃

- Molecular Weight : 179.15 Da

- Key Features: A trifluoromethyl (-CF₃) group at the 4-position of the pyrazole ring.

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine

- Molecular Formula : C₇H₁₁ClN₃

- Molecular Weight : 172.63 Da

- Key Features : Chlorine substitution at the 4-position and an N-methylated amine. Chlorine increases molecular polarity and may influence halogen bonding in target proteins .

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

Heterocyclic Modifications Beyond Pyrazole

(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine

- Molecular Formula : C₁₀H₁₁FN₄

- Molecular Weight : 206.22 Da

- Key Features : A triazole ring with a fluorophenyl group. Triazoles are resistant to metabolic oxidation, making this compound suitable for prolonged biological activity .

1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine

- Molecular Formula : C₁₅H₁₅ClFN₃S

- Molecular Weight : 323.81 Da

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

1-(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine can be represented as follows:

- Molecular Formula : C6H9FN4

- Molecular Weight : 158.16 g/mol

- IUPAC Name : 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

This compound features a pyrazole ring with a fluorine substituent at the 5-position and a methanamine group, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine. Pyrazoles are known to exhibit antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine have shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating their potential as microtubule-destabilizing agents .

- Cell Line Evaluations : In studies involving breast cancer cells (MDA-MB-231), certain pyrazole derivatives induced apoptosis by enhancing caspase activity and causing morphological changes at low concentrations (around 1 µM) .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties:

- Mechanism of Action : Compounds containing the pyrazole moiety have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. For example, certain derivatives exhibited IC50 values lower than that of standard anti-inflammatory drugs like diclofenac .

| Compound | COX Inhibition (IC50) | Selectivity Index |

|---|---|---|

| Pyrazole Derivative A | 5.40 µM (COX-1) | 344.56 |

| Pyrazole Derivative B | 0.01 µM (COX-2) | >189 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds like 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanamine may possess activity against various bacterial strains due to their ability to disrupt cellular processes.

Study on Anticancer Activity

A study focused on a series of pyrazole derivatives including the target compound revealed that these compounds could significantly inhibit the growth of cancer cell lines such as lung and liver cancer cells. The results indicated that the presence of the pyrazole ring is critical for enhancing anticancer activity .

Study on Anti-inflammatory Effects

In another investigation, a novel series of pyrazole-based compounds were synthesized and evaluated for their anti-inflammatory effects in vivo. The results showed promising activity with significant edema reduction in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.